1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one
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Overview
Description
1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the azabicyclo family, which is known for its significant biological activities and applications in various fields, including medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one involves several steps, typically starting from simple organic precursors. One common method involves the enantioselective construction of the azabicyclo scaffold, which can be achieved through various synthetic routes . These routes often include:
Cyclization Reactions: Utilizing acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure.
Desymmetrization Processes: Starting from achiral tropinone derivatives and achieving stereochemical control during the transformation.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalytic processes and advanced purification techniques .
Chemical Reactions Analysis
1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, yielding different reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in structurally diverse derivatives .
Scientific Research Applications
1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.
Mechanism of Action
The mechanism by which 1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-{3-Azabicyclo[3.2.1]octan-3-yl}-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Known for its role in the synthesis of tropane alkaloids and its biological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields .
Properties
IUPAC Name |
1-(3-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-12(2,3)11(14)13-7-9-4-5-10(6-9)8-13/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUKMNXFLPBZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC2CCC(C2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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